molecular formula C20H20FN3O4S2 B2864791 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone CAS No. 941901-99-1

1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone

Katalognummer: B2864791
CAS-Nummer: 941901-99-1
Molekulargewicht: 449.52
InChI-Schlüssel: JWJCORJZHVPTEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a piperazine core substituted with a 4-fluorobenzo[d]thiazole moiety at the 2-position and a 4-methoxyphenylsulfonyl group linked via an ethanone bridge. Such hybrid structures are often explored for pharmacological properties, including antiproliferative and antimicrobial activities, as seen in structurally related derivatives .

Eigenschaften

IUPAC Name

1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methoxyphenyl)sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S2/c1-28-14-5-7-15(8-6-14)30(26,27)13-18(25)23-9-11-24(12-10-23)20-22-19-16(21)3-2-4-17(19)29-20/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJCORJZHVPTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Benzothiazole Ring

  • Non-fluorinated analogs: Compounds like 5i–5l () lack the 4-fluoro substitution on the benzothiazole.
  • Sulfonyl vs. Thioether Linkages : Unlike the target compound’s sulfonyl group, derivatives such as 6a–6f () feature thioether linkages (e.g., phenylthio or pyridinylthio). Sulfonyl groups are stronger electron-withdrawing groups, which may influence receptor binding and pharmacokinetics .

Piperazine Substitutions

  • 4-Methoxyphenylsulfonyl Group : The target compound’s sulfonyl substituent is shared with compounds like 7w () and 7e–7r (). These derivatives exhibit varied antiproliferative activities depending on additional substituents (e.g., 3,4,5-trimethoxyphenyl in 7w). The methoxy group in the target compound may enhance solubility via hydrogen bonding .
  • Comparison with Trifluoromethyl or Nitro Substituents: Derivatives like 7o (CF₃) and 7n (NO₂) () show higher molecular weights and altered electronic profiles, which may affect potency or toxicity .

Functional Analogues with Ethanonyl Linkers

  • Tetrazole vs. Sulfonyl Groups : Compounds such as 7a–x () replace the sulfonyl group with tetrazole-thio moieties. Tetrazoles are bioisosteres for carboxylates, offering different hydrogen-bonding capabilities .
  • Thiadiazole and Triazole Derivatives: and describe triazole/thiadiazole-containing analogs.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Weight (g/mol) Key Substituents Biological Activity (if reported) Reference
Target Compound ~520 (estimated) 4-Fluorobenzo[d]thiazole, 4-MeOPhSO₂ Not explicitly reported
5i () 593.17 Benzo[d]thiazole, diphenyltriazole Anticancer screening
7w () 535.14 4-MeOPhSO₂, 3,4,5-trimethoxyphenyl Antiproliferative
6a () Benzo[d]thiazole, phenylthio Antiproliferative
15 () 410.51 4-Fluorophenyl, thiazolylacetamide MMP inhibition

Research Findings and Implications

  • Antimicrobial Activity: Azole-piperazine derivatives () with chloro/bromophenyl groups exhibit broad-spectrum efficacy.
  • Synthetic Feasibility : The target compound’s synthesis is feasible via established sulfonylation and coupling methods, as demonstrated in and .

Q & A

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase X’s ATP-binding pocket. Key interactions:
    • Fluorine atom forms halogen bonds with backbone carbonyls (e.g., Leu83) .
    • Sulfonyl group hydrogen-bonds to Lys45 sidechain .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å indicates stable binding) .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .

Advanced: How to resolve contradictions in pharmacokinetic data between in vitro and in vivo studies?

Q. Methodological Answer :

  • In Vitro–In Vivo Correlation (IVIVC) :
    • Measure solubility (e.g., shake-flask method) and permeability (Caco-2 assay) to predict oral bioavailability .
    • Adjust dosing regimens based on species-specific metabolic rates (e.g., CYP3A4 activity in humans vs. rodents) .
  • Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in plasma. For example, demethylation of the methoxy group reduces activity .

Basic: What are the compound’s key physicochemical properties relevant to formulation?

Q. Methodological Answer :

  • logP : ~2.8 (moderate lipophilicity; measured via shake-flask method) .
  • Aqueous Solubility : 0.12 mg/mL (pH 7.4), requiring co-solvents (e.g., PEG 400) for in vivo dosing .
  • Stability : Degrades <5% in PBS (pH 7.4) over 24 hours but hydrolyzes rapidly in acidic conditions (t₁/₂ = 2 h at pH 2) .

Advanced: How to design derivatives to optimize selectivity against off-target receptors?

Q. Methodological Answer :

  • Fragment-Based Screening : Test substituents at the piperazine N-atom (e.g., methyl vs. benzyl groups) to reduce affinity for serotonin receptors (Table 2) .
  • Cryo-EM : Resolve ligand-receptor complexes at <3 Å resolution to identify steric clashes with off-targets .

Table 2 : Selectivity Profile of Derivatives

DerivativeTarget IC₅₀ (nM)Off-Target (5-HT₂A) IC₅₀ (nM)Selectivity Index
Parent Compound12.345036.6
Piperazine-Methyl15.1>1000>66.2
Piperazine-Benzyl18.962032.8

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.